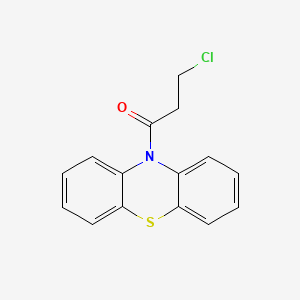

3-Chloro-1-phenothiazin-10-yl-propan-1-one

Description

Historical Context and Evolution of Phenothiazine (B1677639) Research

The journey of phenothiazine chemistry began in 1883 with the synthesis of the parent compound, phenothiazine, by Bernthsen. researchgate.net Initially, its derivatives, such as methylene (B1212753) blue, found applications as synthetic dyes. researchgate.net The trajectory of phenothiazine research took a significant turn in the mid-20th century with the discovery of the profound pharmacological effects of certain derivatives. This era witnessed the introduction of chlorpromazine, a phenothiazine derivative that revolutionized the treatment of psychosis and laid the foundation for modern psychopharmacology. youtube.com This discovery spurred extensive research into modifying the phenothiazine scaffold, leading to the development of a wide array of drugs with antipsychotic, antihistaminic, and antiemetic properties. researchgate.netyoutube.com

Significance of N-Acylated Phenothiazines in Medicinal Chemistry

The nitrogen atom at position 10 of the phenothiazine ring system is a key site for chemical modification. N-acylation, the introduction of an acyl group at this position, is a common strategy to create phenothiazine derivatives with diverse chemical properties and biological activities. researchgate.net This modification can influence the molecule's lipophilicity, receptor binding affinity, and metabolic stability. N-acylated phenothiazines are often not the final drug product but serve as vital intermediates. chemicalbook.com The acyl group can be further modified, for instance, by introducing amine-containing side chains, which have been shown to be crucial for the biological activity of many phenothiazine-based drugs. researchgate.net The versatility of N-acylated phenothiazines makes them valuable building blocks in the synthesis of large libraries of compounds for biological screening. acs.orgnih.gov

Structural Characteristics of 3-Chloro-1-phenothiazin-10-yl-propan-1-one within the Phenothiazine Scaffold

This compound is characterized by the tricyclic phenothiazine core, which consists of two benzene (B151609) rings fused to a central 1,4-thiazine ring. The key feature of this specific derivative is the N-acylation at the 10-position with a 3-chloropropanoyl group. This substituent introduces a reactive chloropropyl ketone side chain, making the compound a versatile intermediate for further chemical transformations. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4091-91-2 | chemicalbook.combldpharm.compharmaffiliates.com |

| Molecular Formula | C15H12ClNOS | pharmaffiliates.commatrixscientific.comnih.gov |

| Molecular Weight | 289.78 g/mol | pharmaffiliates.com |

| Melting Point | 135-136 °C | matrixscientific.com |

| Appearance | Solid | matrixscientific.com |

This table is interactive. You can sort the data by clicking on the column headers.

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound primarily focuses on its utility as a synthetic intermediate. A notable study describes its synthesis via a telescoped flow method, where 10H-phenothiazine is reacted with 3-chloropropionyl chloride. nih.gov This efficient synthesis method highlights the compound's role as a building block for creating a diverse library of phenothiazine derivatives.

In this research, this compound was subsequently reacted with various amines to produce a series of novel phenothiazine-10-carboxamides. acs.orgnih.gov These final compounds were then subjected to biological screening to evaluate their cytotoxic effects on liver cancer cells and their potential to modulate cholinesterase activity. acs.orgnih.gov This research trajectory exemplifies the modern approach in medicinal chemistry where intermediate compounds like this compound are instrumental in the systematic exploration of the structure-activity relationships of a particular chemical scaffold.

While direct biological testing of this compound is not extensively reported, the broad spectrum of activities exhibited by phenothiazine derivatives, including anticonvulsant properties, underscores the potential for discovering novel therapeutic agents through the chemical modification of such intermediates. nih.gov The investigation of N-acylated phenothiazines and their subsequent derivatives remains an active area of research in the quest for new and improved drugs. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMBCNDXWXEIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289676 | |

| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-91-2 | |

| Record name | 4091-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 1 Phenothiazin 10 Yl Propan 1 One and Its Analogues

N-Acylation Approaches for Phenothiazine (B1677639) Core Derivatization

The introduction of an acyl group at the nitrogen atom of the phenothiazine ring is a critical step in the synthesis of 3-Chloro-1-phenothiazin-10-yl-propan-1-one. This transformation is fundamental to creating the desired amide linkage and incorporating the three-carbon side chain.

Conventional Acylation Protocols

Traditional methods for the N-acylation of phenothiazine often involve the reaction of the phenothiazine core with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base or catalyst. For instance, the reaction of 10H-phenothiazine with chloroacetyl chloride in dry benzene (B151609) has been shown to yield N10-chloro acetyl phenothiazine. researchgate.net Similarly, Friedel-Crafts reactions have been employed for the acylation of phenothiazine, although these methods can sometimes lead to products that are difficult to isolate. dtic.mil

Another conventional approach involves the use of acetic anhydride for acetylation. google.com The degradation kinetics of 10-acetylphenothiazine (B156027) have been studied, indicating that the acetyl group can be hydrolyzed under specific pH conditions, which regenerates the phenothiazine that can then be oxidized. nih.gov The stability and reactions of various 10-acyl and 10-alkylphenothiazines have been a subject of research for decades. acs.orgnih.gov These conventional protocols, while effective, often require prolonged reaction times and sometimes result in complex product mixtures.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of phenothiazine derivatives, offering significant advantages in terms of reduced reaction times and improved yields. mdpi.comresearchgate.net This technique has been successfully applied to various reactions, including heterocyclic ring formation and condensation reactions. mdpi.comresearchgate.net

The synthesis of phenothiazine derivatives through the thionation of diphenylamines under microwave irradiation is a notable example. This method, which can be performed in 'dry media' on a solid support like alumina (B75360) or without a solvent, is cleaner, more efficient, and selective compared to conventional heating, which can be tedious and prone to degradation reactions. tandfonline.com Research has shown that microwave-assisted methods can produce phenothiazine derivatives in better yields through a two-step process, avoiding the hazardous chemicals often used in multi-step conventional syntheses. orientjchem.org The efficiency of microwave-assisted synthesis is highlighted by the dramatic reduction in reaction times, from hours to minutes, while achieving good yields. nih.gov

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | tandfonline.comnih.gov |

| Yield | Variable, often moderate | Generally higher | mdpi.comorientjchem.org |

| Conditions | Often requires reflux and hazardous solvents | Solvent-free or solid support, milder conditions | tandfonline.comorientjchem.org |

| Byproducts | More frequent, complex purification | Cleaner reactions, simpler work-up | tandfonline.com |

Continuous Flow Synthesis for Scalable Production

Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch production for synthesizing phenothiazine derivatives. x-mol.com This technology is particularly advantageous for handling hazardous reagents and exothermic reactions, which are common in pharmaceutical ingredient synthesis. nih.gov

A proof-of-principle study demonstrated the successful telescoped flow synthesis of 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. researchgate.net In this process, a solution of 10H-phenothiazine in DMF was mixed with a solution of 3-chloropropionyl chloride in DMF and pumped through a coil reactor at 100°C. researchgate.net This method achieved a 97% conversion in a residence time of just 5 minutes. researchgate.net The subsequent nucleophilic substitution to introduce other functionalities can also be performed in a continuous flow setup. researchgate.net This approach is atom-efficient and presents a viable strategy for the rapid and scalable production of phenothiazine-based active pharmaceutical ingredients, addressing potential supply shortages. x-mol.com

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | 2 M solution of 10H-phenothiazine in DMF | researchgate.net |

| Reactant 2 | 3 M solution of 3-chloropropionyl chloride in DMF | researchgate.net |

| Temperature | 100°C | researchgate.net |

| Residence Time | 5 minutes | researchgate.net |

| Conversion | 97% | researchgate.net |

Precursor Chemistry for Propanone Side Chain Elaboration

The selection and synthesis of appropriate precursors are crucial for the successful construction of the 3-chloropropanone side chain attached to the phenothiazine nitrogen.

Utilization of 3-Chloropropionyl Chloride

3-Chloropropionyl chloride is a key building block for the synthesis of this compound and its analogues. x-mol.comresearchgate.net It serves as the electrophile in the N-acylation reaction with the phenothiazine core. The production of 3-chloropropionyl chloride itself has been optimized using continuous flow methods. nih.govresearchgate.net An efficient process involves the reaction of acrylic acid with thionyl chloride, which generates the acid chloride and is followed by a 1,4-addition of hydrogen chloride. nih.gov This flow procedure is safer and more efficient than batch processes, achieving high conversion rates in short residence times at mild temperatures. nih.govresearchgate.net

Smiles Rearrangement in Phenothiazine Ring Formation

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution used for synthesizing the phenothiazine tricycle. researchgate.netwikipedia.orgresearchgate.net This reaction typically involves an S-N type rearrangement where an ortho-aminodiphenylsulfide derivative with a suitable leaving group (often a nitro group) on one of the aromatic rings cyclizes to form the 1,4-thiazine ring characteristic of phenothiazines. researchgate.net

The general mechanism involves the formation of an amine from a precursor, which then acts as an intramolecular nucleophile. researchgate.net This amine attacks the ipso-carbon of the adjacent aromatic ring, displacing the leaving group and forming the central heterocyclic ring. nih.gov The reaction is most frequently conducted in alkaline conditions but can also proceed in neutral or acidic media. researchgate.net

A common pathway starts with the condensation of an o-aminothiophenol with an o-halonitrobenzene. researchgate.nettandfonline.com This forms a 2-amino-2′-nitrodiphenylsulfide intermediate. To facilitate the rearrangement, the amino group is often formylated using formic acid to yield a 2-formamido-2′-nitrodiphenylsulfide. tandfonline.comresearchgate.net This intermediate then undergoes the Smiles rearrangement under basic conditions to furnish the 10H-phenothiazine scaffold. tandfonline.comresearchgate.net In some cases, particularly when the nitrobenzene (B124822) ring is heavily activated with multiple electron-withdrawing groups, the rearrangement can occur in situ upon condensation, directly yielding the phenothiazine product. researchgate.net

Table 1: Key Steps in Phenothiazine Synthesis via Smiles Rearrangement

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Condensation | 2-Aminobenzenethiol, o-Halonitrobenzene | Ethanolic Sodium Acetate | 2-Amino-2′-nitrodiphenylsulfide | tandfonline.com |

| 2. Formylation | 2-Amino-2′-nitrodiphenylsulfide | 90% Formic Acid | 2-Formamido-2′-nitrodiphenylsulfide | researchgate.net |

| 3. Rearrangement/Cyclization | 2-Formamido-2′-nitrodiphenylsulfide | Basic Conditions (e.g., Ethanolic NaOH) | 10H-Phenothiazine | tandfonline.comresearchgate.net |

The versatility of the Smiles rearrangement allows for the synthesis of various substituted phenothiazines, including chloro and dimethyl derivatives, by starting with appropriately substituted aminobenzenethiols or halonitrobenzenes. researchgate.net

One-Pot Synthesis Strategies for Enhanced Efficiency

One such strategy involves the sequential addition of reagents to drive a series of reactions. For instance, the synthesis of 2-thio-substituted-3H-phenothiazin-3-ones has been achieved in a one-pot procedure where four sequential steps are performed in a single vessel. beilstein-archives.org This approach has proven more efficient than the stepwise synthesis, providing moderate to good yields. The use of sodium periodate (B1199274) as an oxidizing agent is advantageous as its reduced product, sodium iodate, is easily removed by filtration. beilstein-archives.org

Another example is the one-pot reaction combining diphenylamine (B1679370), sulfur, and an oxidizing agent like iodine to form the phenothiazine core under mild conditions. jmedchem.com While this approach is cost-effective and operationally simple, it can be limited by substrate scope and challenges in controlling selectivity due to the concurrent interaction of multiple reactants. jmedchem.com

Table 2: Comparison of Synthesis Strategies

| Strategy | Key Features | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Stepwise Synthesis | Isolation and purification of intermediates | High purity of intermediates, easier to control selectivity | Time-consuming, more waste, lower overall yield | tandfonline.com |

| One-Pot Synthesis | All reactants combined in a single vessel | Reduced handling, less waste, cost-effective, time-efficient | Limited substrate scope, potential for side reactions, difficult to control selectivity | jmedchem.combeilstein-archives.org |

Synthetic Routes to 10-Substituted Phenothiazines

The biological activity of phenothiazine derivatives is highly dependent on the nature of the substituent at the N-10 position of the heterocyclic ring. researchgate.net Therefore, the development of synthetic routes to introduce various side chains at this position is of paramount importance. The synthesis of this compound specifically requires the N-acylation of the phenothiazine core.

A general and widely used method is the reaction of 10H-phenothiazine with an appropriate acyl chloride in the presence of a base. nih.govacs.org For the synthesis of the direct precursor to the title compound, phenothiazine is treated with 3-chloropropionyl chloride or chloroacetyl chloride. researchgate.netscholarsresearchlibrary.com This reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) (TEA) to neutralize the HCl byproduct. researchgate.netacs.org

The resulting intermediate, a 10-chloroacyl phenothiazine, is a versatile scaffold for further modifications. scholarsresearchlibrary.com For example, these intermediates can be coupled with various aryl or alkyl amines to generate a diverse library of phenothiazine analogues. nih.govscholarsresearchlibrary.com

Table 3: Synthesis of 10-Acyl Phenothiazine Precursors

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Phenothiazine | Chloroacetyl chloride or 3-Chloropropionyl chloride | Triethylamine / Tetrahydrofuran (THF) | 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone or 3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one | researchgate.netscholarsresearchlibrary.com |

| Phenothiazine | Acyl chlorides | Potassium Carbonate (K2CO3) / THF | Various PTZ 10-yl acyl chlorides | nih.govacs.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yields and ensuring the scalability of synthetic processes. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time. acs.orgnih.gov

In the N-alkylation and N-acylation of phenothiazine, the choice of base and solvent significantly impacts the yield. For instance, in N-phosphorylation reactions, using sodium hydride (NaH) as a base in refluxing dimethylformamide (DMF) resulted in a 52% yield, whereas the yield dropped to 15% in refluxing toluene. nih.gov Similarly, for the synthesis of aliphatic amine-substituted phenothiazine carboxamides, heating the reaction mixture under reflux is crucial to drive the reaction to completion. nih.govacs.org

The synthesis of the phenothiazine core itself can also be optimized. The classic method of fusing diphenylamine with sulfur can achieve yields as high as 93% when the temperature is carefully controlled, initially at 140-150 °C and then raised to 160 °C after the initial vigorous reaction subsides. cutm.ac.in Electrochemical methods have also been developed, where parameters like the electrode material, solvent system, and current are optimized to achieve good to excellent yields (up to 83%) in annulation reactions of phenothiazines. acs.org

Table 4: Examples of Optimized Reaction Conditions

| Reaction Type | Optimized Parameter | Condition | Yield | Reference |

|---|---|---|---|---|

| N-Phosphorylation | Base/Solvent | NaH in refluxing DMF | 52% | nih.gov |

| Phenothiazine Core Synthesis | Temperature Control | 140-150 °C, then 160 °C | 93% | cutm.ac.in |

| Electrochemical Annulation | Reaction Time | 24 hours | 83% | acs.org |

| Hydroxamic Acid Formation | Coupling Reagent | COMU | Improved overall yields | nih.gov |

Computational and Theoretical Investigations of 3 Chloro 1 Phenothiazin 10 Yl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Chloro-1-phenothiazin-10-yl-propan-1-one, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Elucidation of Electronic Structure and Reactivity

DFT calculations could provide a detailed picture of the electron distribution within the this compound molecule. This would involve mapping the electron density to identify regions that are electron-rich or electron-poor. Such information is crucial for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. The presence of the electron-withdrawing chlorine atom and the carbonyl group, along with the electron-rich phenothiazine (B1677639) ring system, would create a complex electronic landscape.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions and determining the electronic properties of a molecule. An analysis of the HOMO and LUMO of this compound would reveal its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the energy band gap, is a critical parameter for assessing the molecule's kinetic stability and electrical conductivity. A smaller band gap generally indicates higher reactivity.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (LUMO-HOMO) | 4.4 |

Vibrational Assignments and Potential Energy Distributions (PED)

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. For this compound, this would involve calculating the frequencies of various vibrational modes, such as the stretching and bending of its chemical bonds. Potential Energy Distribution (PED) analysis would then be used to assign these calculated frequencies to specific atomic motions within the molecule, providing a detailed understanding of its vibrational behavior.

Molecular Geometrical Parameter Analysis

The optimization of the molecular geometry of this compound using computational methods would yield precise information about its three-dimensional structure. This analysis would provide data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape, steric hindrance, and potential points of interaction with other molecules.

Interactive Data Table: Hypothetical Geometrical Parameters (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

| Parameter | Value |

| C-Cl Bond Length | 1.78 Å |

| C=O Bond Length | 1.23 Å |

| C-N-C Bond Angle | 118° |

Noncovalent Interaction Studies (e.g., Van der Waals, Hydrogen Interactions)

The study of noncovalent interactions is crucial for understanding how this compound might interact with other molecules, such as solvents or biological macromolecules. Computational methods can identify and characterize various noncovalent interactions, including Van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds. For this molecule, the presence of the nitrogen and oxygen atoms could allow for hydrogen bonding, which would significantly influence its physical and chemical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their optical properties, such as their UV-Vis absorption spectra. A TD-DFT analysis of this compound would provide insights into its electronic transitions and how it absorbs light. This information is valuable for applications in materials science and photochemistry. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of N-Acyl Substituents on Biological Activity

The substituent at the N-10 position of the phenothiazine (B1677639) ring system, in this case, a 3-chloropropanoyl group, is a critical determinant of biological activity. The nature of this N-acyl chain influences not only the molecule's physicochemical properties, such as lipophilicity, but also its interaction with biological targets.

Research into various N-acylphenothiazines has demonstrated that these modifications can lead to potent cytotoxic activity against human leukemia and squamous carcinoma cell lines, in some cases exceeding the activity of the parent phenothiazine compound nih.gov. Interestingly, this enhanced cytotoxicity does not always correlate with the generation of free radicals, suggesting that mechanisms other than radical-mediated processes may be at play for certain lipophilic N-acylphenothiazines nih.gov.

The introduction of different building blocks to the N-10 position can also modulate specific activities. For instance, substitution at the nitrogen atom can sometimes hamper inherent antioxidant activity, potentially due to steric hindrance effects mdpi.com. Studies on phenothiazine derivatives with varied N-10 substituents, including dialkylaminoalkyl, cycloaminoalkyl, and other acyl groups, confirm that this position is a key pharmacophoric moiety that can be modified to develop compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties nih.gov. The interplay between the N-10 substituent and other parts of the molecule is significant; the effects of modifications at this position are often interdependent with substitutions on the phenothiazine rings nih.gov.

| N-10 Substituent Type | Observed Biological Effect | Reference Finding |

|---|---|---|

| Acylphenothiazines | Higher cytotoxic activity against certain cancer cell lines compared to the parent compound. | Demonstrated increased cytotoxicity not necessarily linked to radical generation. nih.gov |

| PEGylated/TEGylated Formyl | Substitution at the nitrogen atom can hamper antioxidant activity due to steric hindrance. | Electron-acceptor effect of the formyl unit can diminish the sulfur atom's ability to interact with radical species. mdpi.com |

| Varied Acyl and Aminoalkyl Chains | Acts as a potent pharmacophoric moiety, allowing for the development of diverse biological activities. | Slight changes in the N-10 side chain can cause distinguishable differences in biological profiles. nih.govsemanticscholar.org |

Role of Halogenation (e.g., Chlorine) on Activity Profiles

Halogenation of the phenothiazine core is a well-established strategy for modulating biological activity. In the case of 3-Chloro-1-phenothiazin-10-yl-propan-1-one, the chlorine atom is part of the N-acyl side chain. However, halogenation on the phenothiazine ring system, typically at the C-2 position, has been extensively studied and provides critical insights into the role of halogens.

The presence, type, and position of a halogen atom can significantly affect a molecule's potency and mechanism of action nih.gov. For phenothiazine derivatives, a chlorine atom at the C-2 position has been shown to confer the greatest potential for inhibiting protein kinase C (PKC) activity if-pan.krakow.pl. In contrast, a trifluoromethyl (-CF3) group at the same position tends to diminish this inhibitory activity if-pan.krakow.pl.

| C-2 Substituent | Effect on Protein Kinase C (PKC) Inhibition | Effect on Cytotoxicity | Reference Finding |

|---|---|---|---|

| -Cl (Chlorine) | Greatest inhibitory potential. | Significantly enhances cytotoxic effects in cancer cell lines. | Demonstrates the importance of electron-withdrawing groups at C-2. nih.govif-pan.krakow.pl |

| -CF3 (Trifluoromethyl) | Diminished inhibitory activity. | Can contribute to cytotoxicity, but the effect differs from chlorine. if-pan.krakow.plresearchgate.net | Highlights the specific role of the halogen type and its electronic properties. if-pan.krakow.pl |

Influence of Side Chain Length and Architecture

The length and structure of the N-10 side chain are paramount in defining the pharmacological action of phenothiazines. For this compound, the side chain is a three-carbon (propyl) chain. Research has consistently shown that a three-carbon chain separating the thiazine nitrogen from a terminal group represents an optimal length for several biological activities, including neuroleptic and PKC inhibitory actions if-pan.krakow.plnih.gov.

Studies have revealed that the effect of the side chain's length on cytotoxicity can be statistically significant, but its influence is often dependent on the nature of other substituents on the molecule nih.gov. For instance, a radical with a three-carbon aliphatic side chain, such as that found in chlorpromazine, primarily forms sulfoxide metabolites. In contrast, a shorter side chain can lead to dimerization and significant hydroxylation nih.gov. The architecture of the side chain is also crucial; incorporating a piperazine ring, as seen in fluphenazine, promotes hydroxylation, while a simple aliphatic chain favors sulfoxidation nih.gov.

Even minor modifications to the side chain architecture can have a major impact on a material's properties by affecting molecular packing and intermolecular interactions digitellinc.comresearchgate.net. This principle extends to biological activity, where the side chain's flexibility and conformation control how the molecule fits into a receptor's binding pocket digitellinc.com.

Stereochemical Considerations and Atropisomerism

Stereoisomerism, where molecules have the same atomic constitution but different spatial arrangements, is a critical factor in the efficacy and tolerance of phenothiazine derivatives nih.govnih.gov. Many phenothiazines are chiral and can exist as enantiomers, which may exhibit significantly different biological activities nih.gov. For example, studies on the phenothiazine derivative JBC 1847 showed that while the in vitro antimicrobial activity of its purified S-enantiomer was similar to or slightly better than the racemic mixture, its maximum tolerable concentration in vivo was five times higher nih.gov. This highlights that different stereoisomers can have distinct pharmacological and toxicological profiles nih.gov.

Atropisomerism is a specific type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual isomers princeton.edu. In N-aryl phenothiazines, the conformation (described as "intra" or "extra") around the N-C(aryl) bond can be influenced by substituents, which in turn affects the molecule's electronic properties and geometry researchgate.netrsc.org. While this compound itself is not a classic biaryl atropisomer, the principle of hindered rotation and stable conformations is relevant to the broader class of substituted phenothiazines and can influence receptor binding. The "butterfly" conformation of the phenothiazine ring system along the S-N axis is a key structural feature that is influenced by its substituents researchgate.net.

Correlation of Electronic Structure with Biological Effects

The biological activity of phenothiazines is fundamentally linked to their electronic structure. Quantum chemical calculations, including PM3, ab initio, and DFT theory, are used to study properties like net charges, dipole moments, and heats of formation, and to correlate them with biological effects researchgate.net. The distribution of electron density across the phenothiazine tricycle, which is influenced by substituents, dictates its reactivity and ability to participate in charge-transfer interactions with biological macromolecules researchgate.net.

The electronic properties of phenothiazines can be fine-tuned by functionalization researchgate.net. For instance, in N-aryl phenothiazines, electron-releasing substituents on the N-aryl ring favor an "intra" conformation, while electron-withdrawing groups favor an "extra" conformation. These conformational preferences, driven by electronic effects, are transmitted through both resonance and inductive mechanisms and correlate strongly with the molecule's oxidation potentials researchgate.netrsc.org.

Insights from In Silico Target Screening

In silico (computational) methods are powerful tools for predicting the potential biological targets of compounds like this compound. By comparing the 2D and 3D similarity of a molecule to a large library of compounds with known biological interactions, these methods can identify likely protein targets.

For a range of phenothiazine derivatives, in silico target screening has revealed that cholinesterases (AChE and BChE), as well as dopamine and serotonin receptors/transporters, are among the top candidate targets acs.org. These predictions are consistent with the known neuroleptic activity of many phenothiazine drugs nih.govnih.gov. Subsequent molecular docking studies can then simulate the binding of these compounds into the active sites of predicted targets. For example, docking studies have shown that highly cytotoxic phenothiazine compounds exhibit binding interactions with acetylcholinesterase (AChE) that are similar to known inhibitors nih.govacs.orgresearchgate.net. These computational approaches not only help to rationalize observed activities but also guide the synthesis of new derivatives with improved potency and selectivity researchgate.net.

| Predicted Protein Target | Predicted Biological Interaction | Supporting Evidence |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition of enzyme activity. | Common target identified across multiple derivatives; molecular docking shows similar binding to known inhibitors. acs.org |

| Butyrylcholinesterase (BChE) | Inhibition of enzyme activity. | Frequently identified as a common target for the phenothiazine scaffold. acs.org |

| Dopamine Receptors/Transporters | Antagonism/Modulation. | Identified as a top candidate, consistent with the known antipsychotic effects of phenothiazines. acs.org |

| Serotonin Receptors/Transporters | Antagonism/Modulation. | Predicted as a likely interaction target for various phenothiazine structures. acs.org |

| Muscarinic ACh Receptors | Antagonism/Modulation. | Identified as a mutual target for many known and intermediary phenothiazine derivatives. acs.org |

Molecular and Cellular Mechanistic Investigations

Interaction with Cholinesterase Enzymes

There is no specific research data available detailing the direct inhibitory mechanisms of 3-Chloro-1-phenothiazin-10-yl-propan-1-one on butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). While the broader class of phenothiazine (B1677639) derivatives has been a subject of interest for their potential to modulate cholinesterase activity, studies have focused on other, more complex molecules within this family nih.govunibo.it.

Butyrylcholinesterase Inhibition Mechanisms

No published studies were found that investigate the specific mechanism of BChE inhibition by this compound.

Acetylcholinesterase Inhibition Mechanisms

There is no available literature describing the specific mechanism of AChE inhibition by this compound. Research on phenothiazine-based cholinesterase inhibitors has centered on different derivatives nih.govunibo.it.

Molecular Docking and Binding Mode Analysis with Cholinesterases

No molecular docking or binding mode analysis studies for this compound with either AChE or BChE have been published. In silico studies have been performed on other novel phenothiazines, but this specific intermediate was not included in those analyses nih.gov.

Tubulin Polymerization Modulation and Microtubule Interactions

No data is available to suggest that this compound directly modulates tubulin polymerization or interacts with microtubules. Research into compounds that affect tubulin dynamics, including those that bind to the colchicine site, has focused on other chemical structures nih.govnih.gov.

Interaction with Colchicine Binding Site

There are no findings in the scientific literature that describe an interaction between this compound and the colchicine binding site on tubulin.

Farnesyltransferase (FTase) Inhibition

No studies linking this compound to the inhibition of farnesyltransferase were found in the available scientific literature.

Mycobacterial F-ATP Synthase Inhibition and ATP Depletion

The F-ATP synthase enzyme is a critical component for the viability, metabolism, and growth of Mycobacteria, making it a validated target for therapeutic development. Research into N-acyl phenothiazine derivatives, which are structurally related to this compound, has identified a potent inhibitory effect on this enzyme.

A specific N-acyl phenothiazine derivative, designated as PT6, has been shown to directly target and inhibit the mycobacterial F-ATP synthase. This inhibition is noteworthy, with the compound demonstrating an IC₅₀ of 0.788 µM in M. smegmatis inverted membrane vesicles (IMVs). The direct consequence of this enzyme inhibition is a significant depletion of intracellular ATP levels. Studies have quantified this effect, showing an IC₅₀ of 30 µM for ATP depletion within the mycobacterial cells. This disruption of energy homeostasis is a key mechanism contributing to the bactericidal activity against various strains, including drug-sensitive, rifampicin-resistant, and multidrug-resistant tuberculosis (MDR-TB) strains. Furthermore, the derivative PT6 displayed high selectivity for the mycobacterial ATP synthase over the mitochondrial counterpart, suggesting a favorable therapeutic window.

| Parameter | Organism/System | IC₅₀ Value |

|---|---|---|

| F-ATP Synthesis Inhibition | M. smegmatis IMVs | 0.788 µM |

| Intracellular ATP Depletion | Mycobacterial Cells | 30 µM |

Membrane Interactions and Depolarization Mechanisms

The plasma membrane is a primary site of action for phenothiazine derivatives. These compounds are generally electron donors and exhibit a strong affinity for the lipid bilayers of cell membranes. nih.gov The interaction of a phenothiazine with the cell membrane can lead to alterations in its electrochemical potential.

When a phenothiazine molecule acts as an electron donor at the external surface of the plasma membrane, the resulting electron transfer can cause membrane depolarization. nih.gov This change in membrane potential reduces the functional activity of the plasma membrane. nih.gov Conversely, if the electron donation occurs on the cytoplasmic side, it can lead to hyperpolarization, which also inhibits membrane-associated processes. nih.gov While this general mechanism is characteristic of the phenothiazine class, specific studies detailing the membrane interaction and depolarization effects of this compound are not extensively documented in the available scientific literature.

Efflux Pump Modulation and Multidrug Resistance Reversal

Multidrug resistance (MDR) in bacteria is frequently mediated by the overexpression of efflux pumps, which actively expel antimicrobial agents from the cell, reducing their intracellular concentration and efficacy. storkapp.menih.gov The inhibition of these pumps is a promising strategy to restore the activity of conventional antibiotics. nih.gov

Phenothiazine derivatives have been identified as potential efflux pump inhibitors (EPIs). storkapp.measm.orgnih.gov Studies have shown that certain phenothiazines can inhibit the activity of PMF (proton-motive force)-dependent efflux pumps in bacteria such as Staphylococcus aureus. asm.org For instance, research on the NorA MDR efflux pump in S. aureus has led to the design of 1,4-benzothiazine derivatives based on the phenothiazine template, which have shown good activity in reversing resistance to fluoroquinolones like ciprofloxacin. storkapp.me The mechanism of inhibition is thought to be multifactorial, potentially involving direct interaction with the pump and a reduction in the transmembrane potential that powers the efflux process. asm.org Although the phenothiazine scaffold is a known starting point for designing EPIs, specific data on the efflux pump modulation capabilities of this compound have not been specifically reported.

Antioxidant Mechanisms: Radical Scavenging and Lipid Peroxidation Inhibition

The phenothiazine nucleus is recognized for its potent antioxidant properties, which are rooted in its chemical structure. scilit.comresearchgate.netnih.gov These properties allow it and its derivatives to counteract oxidative stress through various mechanisms, including the scavenging of free radicals and the inhibition of lipid peroxidation. scilit.comresearchgate.net

The antioxidant action of phenothiazines is largely attributed to the ability of the nitrogen and sulfur heteroatoms in the central ring to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). researchgate.net The structure-activity relationship (SAR) analysis of phenothiazine derivatives indicates that the presence of electron-donating groups on the phenothiazine ring typically enhances antioxidant activity. scilit.comresearchgate.net

Phenothiazines have demonstrated effective inhibition of iron-dependent lipid peroxidation. scilit.com This process, a key factor in cellular damage, involves a chain reaction of free radicals that degrade lipids within cell membranes. By interrupting this chain, phenothiazines help to protect cellular integrity. Furthermore, computational studies have analyzed the potential of the phenothiazine scaffold to scavenge harmful ROS such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals, confirming its high antioxidant efficiency. nih.gov

| Mechanism | Description |

|---|---|

| Radical Scavenging | Donation of electrons or hydrogen atoms from the heterocyclic structure to neutralize reactive oxygen species (e.g., HO•, HOO•). researchgate.netnih.gov |

| Lipid Peroxidation Inhibition | Interruption of the free-radical chain reactions that degrade lipids within cellular membranes, thereby preventing oxidative damage. scilit.com |

Advanced Research Perspectives and Methodological Advancements

Design and Synthesis of Hybrid Phenothiazine (B1677639) Architectures

The compound 3-Chloro-1-phenothiazin-10-yl-propan-1-one serves as a pivotal intermediate in the synthesis of complex, substituted phenothiazine derivatives. chemicalbook.com Its chemical structure, featuring a reactive acyl chloride group, facilitates the covalent linking of the core phenothiazine tricycle to a diverse array of other molecular entities, creating novel hybrid architectures. This strategy aims to combine the known biological activities of the phenothiazine nucleus with those of other pharmacophores to enhance potency, selectivity, or to create multifunctional drugs.

A primary synthetic route involves the reaction of the 10-yl acyl chloride of the phenothiazine core with various alkylamines or arylamines. This nucleophilic acyl substitution reaction results in the formation of stable 10-carboxamide derivatives, effectively "hybridizing" the phenothiazine scaffold with other chemical moieties. nih.govacs.org For instance, researchers have successfully synthesized a large number of novel phenothiazine 10-carboxamides by adding a solution of the intermediate dropwise to an alkylamine solution and heating it under reflux. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the appended group. Examples include the conjugation with chalcones, thiazolidinones, and 1,2,3-triazole groups to develop new agents with potential antitumor activity. mdpi.com

The design of these hybrids is often guided by the goal of creating molecules that can interact with multiple biological targets. By incorporating different functional groups, scientists can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to optimize its pharmacological profile. if-pan.krakow.pl

Exploration of Novel Molecular Targets and Pathways

While phenothiazines are classically known as antipsychotic agents that interact with dopaminergic receptors, research into derivatives of this compound has unveiled a range of novel molecular targets and pathways. nih.govif-pan.krakow.pl This expansion of the target landscape opens up new therapeutic possibilities, particularly in oncology and neurodegenerative diseases.

In silico target screening of newly synthesized phenothiazine derivatives has identified cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as common molecular targets. nih.govacs.org This is significant for the development of potential treatments for Alzheimer's disease, where the inhibition of these enzymes is a key therapeutic strategy. nih.govresearchgate.net

In the realm of oncology, phenothiazine derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govresearchgate.net The molecular pathways implicated include the upregulation of pro-apoptotic genes like Bax and caspases (Casp-3, Casp-9) and the downregulation of the anti-apoptotic gene Bcl-2. nih.govresearchgate.net Furthermore, some derivatives have been found to target key signaling pathways involved in liver tumorigenesis, such as the MAP kinase and Wnt pathways. nih.govacs.org Other identified targets that contribute to the anticancer effects of phenothiazines include protein kinase C (PKC) and calmodulin. if-pan.krakow.pl More recently, studies have demonstrated that the phenothiazine scaffold can bind directly to KRAS, a critical protein in many cancers, presenting a new avenue for designing KRAS activity modulators. nih.gov

Integration of Advanced Computational Modeling in Drug Discovery

Advanced computational modeling has become an indispensable tool in the discovery and optimization of drugs derived from the phenothiazine scaffold. These in silico techniques provide deep insights into drug-receptor interactions, predict biological activity, and guide the design of more potent and selective compounds, thereby accelerating the research and development process.

Molecular docking is a prominent computational method used to predict the binding orientation and affinity of a ligand to its target protein. Studies on phenothiazine derivatives have utilized molecular docking to investigate their interactions with the active sites of acetylcholinesterase and butyrylcholinesterase. nih.govacs.org For example, docking simulations revealed that highly cytotoxic phenothiazine compounds exhibit amino acid interactions within the AChE protein similar to known inhibitors. nih.govacs.org Such studies help elucidate the structural basis of inhibition and identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

Beyond docking, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA), have been applied to model the multidrug resistance (MDR) modulating activity of phenothiazines. nih.govacs.org These models use steric, electrostatic, and hydrophobic fields to correlate the 3D properties of the molecules with their biological activity, highlighting the importance of hydrophobicity as a key factor in reversing MDR in tumor cells. nih.gov Molecular dynamics (MD) simulations are also employed to understand the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the binding stability. nih.govadatbank.ro

Development of Enhanced Synthetic Strategies and Green Chemistry Approaches

The synthesis of the core phenothiazine ring system and its derivatives is continuously evolving, with an increasing focus on efficiency, sustainability, and environmental responsibility. A classic and effective method for creating the phenothiazine nucleus is the Smiles rearrangement. researchgate.net This intramolecular nucleophilic aromatic substitution reaction provides a powerful route to the tricyclic scaffold from precursors like 2-amino-2′-nitrodiphenylsulfides. researchgate.net

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic protocols. researchgate.net These modern approaches aim to reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources. mdpi.com Innovations in this area include:

Microwave-Assisted and Ultrasound-Assisted Reactions : These techniques can significantly reduce reaction times, increase product yields, and often allow for the use of less hazardous solvents compared to conventional heating methods. researchgate.netmdpi.com

Catalytic Methods : The use of transition metal catalysts or nanoparticle-mediated synthesis offers efficient and selective routes to phenothiazine compounds. researchgate.netacs.org

Multicomponent Reactions : Designing syntheses where multiple components react in a single step to form the final product improves atom economy and reduces waste. researchgate.net

Aqueous-Phase Synthesis : Performing reactions in water instead of volatile organic solvents is a key goal of green chemistry, minimizing environmental impact. researchgate.net

These enhanced strategies not only make the production of phenothiazine derivatives more environmentally benign but also expand the accessible chemical space, allowing for the creation of a wider diversity of compounds for biological screening. researchgate.netmdpi.com

Expanding the Scope of Biological Activities Beyond Current Findings

While initially developed for their neuroleptic properties, derivatives stemming from the phenothiazine scaffold have demonstrated a remarkably broad spectrum of biological activities. if-pan.krakow.pl Ongoing research continues to uncover new therapeutic applications, extending far beyond their original use and positioning them as privileged structures in medicinal chemistry.

The diverse pharmacological profile of phenothiazine derivatives is a subject of intense investigation. nih.govsemanticscholar.org A summary of the established and emerging biological activities is presented below.

| Biological Activity | Description |

| Anticancer | Derivatives have shown potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines, including multi-drug resistant (MDR) tumors. if-pan.krakow.plnih.gov They can induce apoptosis and arrest the cell cycle. researchgate.net |

| Cholinesterase Inhibition | Many phenothiazine compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for Alzheimer's disease research. nih.govresearchgate.net |

| Antimicrobial | The phenothiazine nucleus is a component of compounds with significant antibacterial and antifungal properties, offering potential solutions for drug-resistant infections. mdpi.comresearchgate.net |

| Antiviral | Research has indicated that certain phenothiazine derivatives possess antiviral activity, a crucial area given the global challenge of viral infections. semanticscholar.orgmdpi.com |

| Anti-inflammatory | The anti-inflammatory potential of some phenothiazine derivatives has also been reported, suggesting their utility in treating inflammatory conditions. researchgate.netsemanticscholar.org |

| MDR Reversal | Phenothiazines can inhibit the function of P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells, thereby re-sensitizing them to chemotherapy. if-pan.krakow.pl |

This wide range of activities underscores the versatility of the phenothiazine scaffold and motivates further exploration to develop novel therapeutics for various diseases. mdpi.com

Methodological Innovations in In Vitro Screening and Mechanistic Elucidation

The evaluation of novel phenothiazine derivatives relies on a sophisticated suite of in vitro screening methods and innovative models to determine their biological activity and elucidate their mechanisms of action. These methodologies have advanced to provide more comprehensive and clinically relevant data.

For anticancer activity, primary screening often involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. A prominent example is the NCI-60 panel, which allows for the evaluation of anti-proliferative activity across 60 different cell lines from various cancer types, including those with multi-drug resistance. nih.govresearchgate.net Specific cell lines, such as the liver cancer lines Hep3B and SkHep1, and colon and breast cancer lines (HCT-116 and MDA-MB231), are also commonly used to calculate IC₅₀ values, which represent the concentration of a drug that inhibits cell viability by 50%. nih.govacs.org

To understand the mechanism of cell death, researchers employ assays such as:

Apoptosis Assays : These tests can distinguish between different stages of programmed cell death (early and late apoptosis) and necrosis. nih.gov

Cell Cycle Analysis : This method determines at which phase of the cell cycle (e.g., G0/G1, G2/M) the compounds induce an arrest, providing insight into their anti-proliferative mechanism. nih.govresearchgate.net

Gene Expression Analysis : Techniques like RT-qPCR are used to measure the upregulation or downregulation of key genes involved in apoptosis, such as Bax, Bcl-2, and caspases, to confirm the molecular pathway of action. nih.gov

A significant methodological innovation is the use of simple vertebrate model organisms, such as zebrafish (Danio rerio) embryos/larvae. nih.gov This in vivo model allows for the rapid assessment of a compound's toxicity and its effects on biological processes, like cholinesterase activity, in a whole organism, bridging the gap between in vitro screening and more complex preclinical studies. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-1-phenothiazin-10-yl-propan-1-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves Friedel-Crafts acylation of phenothiazine with chloroacetyl chloride. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 phenothiazine:chloroacetyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Optimization may involve varying catalysts (e.g., Lewis acids like AlCl₃) or using microwave-assisted synthesis to reduce reaction time.

Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Complementary techniques include:

- Mass spectrometry (MS) : To confirm molecular weight (MW = 279.76 g/mol) and detect impurities (e.g., unreacted phenothiazine or chlorinated byproducts) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify structural integrity (e.g., characteristic signals for the ketone carbonyl at ~200 ppm in ¹³C NMR) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ chemical-resistant lab coats. Store the compound in a cool, dry environment (<25°C) in amber glass containers to prevent photodegradation. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELXL software is ideal for determining bond angles, torsion angles, and crystal packing. For example, phenothiazine derivatives often exhibit planar aromatic systems with dihedral angles <10° between the central ring and substituents. Refinement protocols should include TWIN commands for handling potential twinning in low-symmetry space groups .

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., conflicting NMR or IR peaks)?

- Methodology : Cross-validate data using orthogonal techniques:

- IR spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and absence of OH bands.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive phenothiazine derivatives?

- Methodology : Modify the propanone side chain to assess pharmacological effects. For example:

- Chloro substitution : Enhances lipophilicity and CNS penetration, as seen in chlorpromazine analogs .

- Side chain elongation : Tested via in vitro assays (e.g., receptor binding studies) to evaluate dopamine D₂ receptor affinity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodology : Batch-to-batch variability in Friedel-Crafts reactions can arise from inconsistent mixing or exothermicity. Solutions include:

- Flow chemistry : Improves heat dissipation and reproducibility.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in phenothiazine derivative studies?

- Methodology : Re-evaluate computational parameters (e.g., solvent models, conformational sampling). For example, MD simulations (AMBER force field) can identify low-energy conformers missed in static DFT calculations. Experimental validation via dynamic NMR (VT-NMR) can confirm rotational barriers in the propanone side chain .

Q. What are the best practices for identifying and quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.